

PXS-4728A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: PXS-4728A

Cat. No.: B606074

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-4728A, also known as BI-1467335, is a potent and selective small molecule inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3). More recent findings have also identified it as a dual inhibitor, additionally targeting Monoamine Oxidase-B (MAO-B). This dual inhibitory action positions **PXS-4728A** as a compound of significant interest for therapeutic intervention in a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental protocols related to **PXS-4728A**.

Chemical Structure and Properties

PXS-4728A is a low molecular weight, orally bioavailable fluoroallylamine derivative. It is typically supplied as a hydrochloride salt, which confers high water solubility.

Table 1: Chemical and Physical Properties of **PXS-4728A**

Property	Value	Reference(s)
IUPAC Name	4-[[[(2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl]oxy]-N-(1,1-dimethylethyl)-benzamide, monohydrochloride	[1]
Synonyms	BI-1467335, PXS-4728 HCl	[1][2]
Molecular Formula	C ₁₅ H ₂₁ FN ₂ O ₂ · HCl	[1]
Molecular Weight	316.8 g/mol	[3]
CAS Number	1478364-68-9 (HCl salt)	
Appearance	White to yellow solid	
Solubility	Water: >10 mg/mL (at pH 7.4)	
DMSO: Soluble		
Free Base IUPAC Name	4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide	
Free Base Formula	C ₁₅ H ₂₁ FN ₂ O ₂	
Free Base Mol. Weight	280.34 g/mol	
Free Base CAS Number	1478364-40-7	

Pharmacology and Mechanism of Action

PXS-4728A is a mechanism-based inhibitor of SSAO/VAP-1 and also exhibits inhibitory activity against MAO-B.

Inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)

SSAO/VAP-1 is an endothelial-bound enzyme that plays a crucial role in the inflammatory cascade. It facilitates the adhesion and transmigration of leukocytes, particularly neutrophils,

from the bloodstream to sites of inflammation. The enzymatic activity of SSAO also generates hydrogen peroxide and aldehydes, which contribute to oxidative stress and tissue damage.

PXS-4728A potently and selectively inhibits SSAO/VAP-1, thereby exerting its anti-inflammatory effects by:

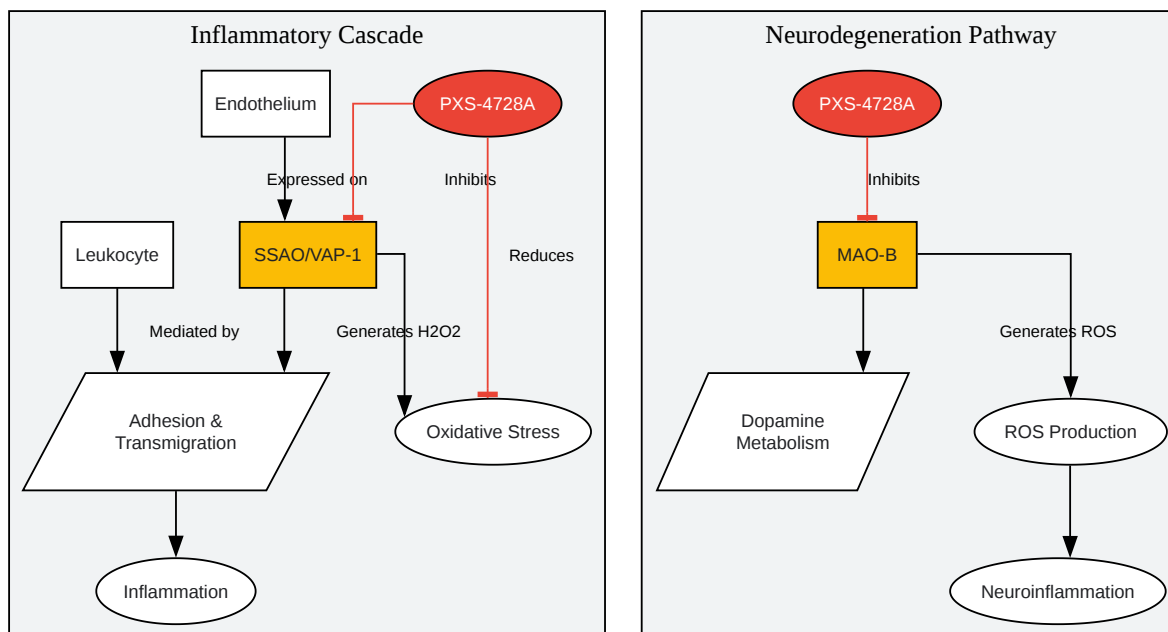
- Reducing Leukocyte Extravasation: By inhibiting the adhesive function of VAP-1, **PXS-4728A** diminishes the rolling and adhesion of neutrophils to the vascular endothelium.
- Decreasing Oxidative Stress: Inhibition of SSAO's enzymatic activity reduces the production of pro-inflammatory and cytotoxic byproducts.

Table 2: In Vitro Inhibitory Activity of **PXS-4728A**

Target	IC ₅₀	K _i	k _{inact}	Species	Reference(s)
SSAO/VAP-1	<10 nM	175 nM	0.68 min ⁻¹	Human, Mouse, Rat, Dog, Rabbit	
MAO-B	2.7 μM	-	-	Recombinant Human	
MAO-A	>100 μM	-	-	Recombinant Human	
Diamine Oxidase (DAO/AOC1)	12.0 μM	-	-	Recombinant Human	
Retina- Specific Amine Oxidase (AOC2)	2.76 μM	-	-	Recombinant Human	
Lysyl Oxidase (LOX)	13.2 μM	-	-	Purified from Lung Fibroblasts	
Lysyl Oxidase-Like 2 (LOXL2)	10.4 μM	-	-	Recombinant Human	

Inhibition of Monoamine Oxidase-B (MAO-B)

MAO-B is an enzyme primarily located in the outer mitochondrial membrane and is involved in the metabolism of neurotransmitters, such as dopamine. Inhibition of MAO-B increases dopamine levels and has been a therapeutic strategy for Parkinson's disease. In the context of neuroinflammation, MAO-B is also a source of reactive oxygen species in microglia and neurons. The dual inhibition of SSAO and MAO-B by **PXS-4728A** suggests a synergistic potential in treating neurodegenerative diseases where both inflammation and neuronal dysfunction are implicated.



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Caption: Dual inhibitory mechanism of **PXS-4728A** on inflammation and neurodegeneration pathways.

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated that **PXS-4728A** is orally bioavailable with a relatively short half-life.

Table 3: Pharmacokinetic Parameters of **PXS-4728A** in Rodents

Parameter	Rat	Mouse	Reference(s)
Oral Dose	6 mg/kg	10 mg/kg	
Bioavailability (%)	>55	>90	
C _{max} (µg/mL)	0.72	1.38	
T _{max} (h)	0.83	0.25	
Intravenous Dose	3 mg/kg	5 mg/kg	
Clearance (mL/kg/min)	23	80	
Half-life (t _{1/2}) (h)	1.1	0.6	

Preclinical and Clinical Development

Preclinical Efficacy

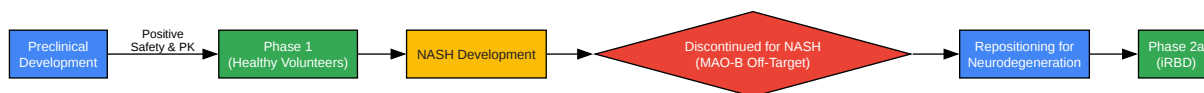
PXS-4728A has demonstrated efficacy in various preclinical models of inflammatory diseases.

- **Chronic Obstructive Pulmonary Disease (COPD):** In mouse models of COPD induced by cigarette smoke, daily oral administration of **PXS-4728A** inhibited lung and systemic SSAO activity, reduced airway inflammation (immune cell influx and inflammatory factors), suppressed fibrosis, and improved lung function.
- **Acute Lung Inflammation:** **PXS-4728A** has been shown to dampen neutrophil migration to the lungs in response to lipopolysaccharide (LPS), *Klebsiella pneumoniae* infection, and cecal ligation and puncture-induced sepsis.
- **Asthma:** In a house dust mite/rhinovirus-induced asthma exacerbation model, **PXS-4728A** reduced total BALF neutrophils and airways hyperreactivity.

Clinical Development

Initially developed for non-alcoholic steatohepatitis (NASH), the off-target inhibition of MAO-B led to the discontinuation of its development for this indication. However, this dual activity has prompted its repositioning for neurodegenerative diseases.

A Phase 2a clinical trial (NCT05904717) is currently underway to assess the effect of **PXS-4728A** on microglia activation in participants with isolated Rapid Eye Movement (REM) Sleep Behavior Disorder, a condition often preceding synucleinopathies like Parkinson's disease.



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Caption: Clinical development workflow of **PXS-4728A**.

Experimental Protocols

SSAO Fluorometric Enzyme Activity Assay

This assay measures the hydrogen peroxide (H₂O₂) produced during the enzymatic activity of SSAO.

Materials:

- 384-well black microplate
- **PXS-4728A** and other inhibitors (e.g., Mofegiline as a specific SSAO inhibitor)
- Recombinant human SSAO/VAP-1 or tissue homogenates
- Amplex Red
- Horseradish peroxidase (HRP)
- Benzylamine (substrate)
- 0.1 M Sodium Phosphate Buffer
- Pargyline (to inhibit MAO-A and MAO-B in tissue samples)

Procedure:

- In a 384-well plate, add 25 μ L of the sample (recombinant enzyme or tissue homogenate). For tissue samples, pre-incubate with 0.5 mM pargyline to inhibit MAO activity.
- Incubate the samples for 30 minutes at 37°C with or without the test inhibitor (**PXS-4728A**) or a specific SSAO inhibitor (e.g., 1 μ M Mofegiline for control).
- Prepare a reaction mixture containing Amplex Red (120 μ M), HRP (1.5 U/mL), and benzylamine (substrate concentration varies by enzyme source, e.g., 600 μ M for recombinant human SSAO) in 0.1 M sodium phosphate buffer.
- Add 25 μ L of the reaction mixture to each well.
- Measure the relative fluorescence units (RFU) kinetically for 30 minutes at 37°C, with excitation at 565 nm and emission at 590 nm.
- Calculate the slope of the kinetic curves to determine the rate of reaction.
- Specific SSAO activity is determined by the difference in signal between samples with and without the specific SSAO inhibitor.

Mouse Model of LPS-Induced Airway Inflammation

This model is used to assess the in vivo anti-inflammatory efficacy of **PXS-4728A**.

Materials:

- BALB/c mice
- Lipopolysaccharide (LPS) from E. coli
- **PXS-4728A**
- Vehicle for oral gavage
- Anesthesia

Procedure:

- Administer **PXS-4728A** or vehicle to mice via oral gavage.

- After a specified pre-treatment time (e.g., 1 hour), anesthetize the mice.
- Instill LPS (e.g., 500 µg) intranasally to induce lung inflammation.
- At a designated time point post-LPS challenge (e.g., 6 or 24 hours), euthanize the mice.
- Perform bronchoalveolar lavage (BAL) to collect airway luminal cells.
- Analyze the BAL fluid for total and differential cell counts (neutrophils, macrophages, etc.) and inflammatory cytokine levels.

Induction of Cremaster Muscle Inflammation

This intravital microscopy model allows for the direct visualization of leukocyte-endothelial interactions.

Materials:

- Mice
- Anesthesia
- Surgical instruments for cremaster muscle exteriorization
- CXCL1/KC (chemoattractant)
- **PXS-4728A** or vehicle
- Intravital microscope

Procedure:

- Administer **PXS-4728A** or vehicle to the mice.
- Anesthetize the mouse and surgically prepare the cremaster muscle for intravital microscopy. This involves exteriorizing the muscle and spreading it over a coverslip on the microscope stage.
- Superfuse the cremaster muscle with a physiological salt solution.

- Administer CXCL1/KC to induce an inflammatory response.
- Using the intravital microscope, observe and quantify leukocyte rolling and adhesion within the cremasteric venules.

Safety and Toxicology

In a Phase 1 clinical trial, once-daily oral dosing of **PXS-4728A** for 14 days at doses between 3 and 10 mg was found to be safe and well-tolerated in healthy volunteers. Preclinical studies have shown that **PXS-4728A** does not induce cell toxicity or phospholipidosis in HepG2 cells at concentrations up to 100 μ M.

Conclusion

PXS-4728A is a promising therapeutic candidate with a unique dual mechanism of action, inhibiting both SSAO/VAP-1 and MAO-B. Its potent anti-inflammatory and potential neuroprotective properties, combined with a favorable safety profile in early clinical studies, make it a compound of high interest for the treatment of neurodegenerative diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of **PXS-4728A**.

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